molecular formula C12H10BrClN2OS B5741469 N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea

N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea

Cat. No. B5741469
M. Wt: 345.64 g/mol
InChI Key: BTTONAUFTZRUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea, also known as BrCTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BrCTU is a member of the urea family of compounds and has been found to exhibit potent inhibitory effects on various enzymes. In

Mechanism Of Action

N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea exerts its inhibitory effects on enzymes by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from functioning properly, leading to the inhibition of its activity. The exact mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea on different enzymes is still being studied.

Biochemical And Physiological Effects

N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea has been found to exhibit potent inhibitory effects on various enzymes, leading to changes in biochemical and physiological processes. For example, inhibition of protein kinase CK2 by N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea has been found to result in decreased cell growth and proliferation. Inhibition of CDK9 by N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea has been found to result in the inhibition of gene expression. These effects make N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea a potential candidate for the development of new drugs for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea for lab experiments is its potency as an enzyme inhibitor. N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea has been found to exhibit potent inhibitory effects on various enzymes at low concentrations, making it a valuable tool for studying enzyme function. However, one of the limitations of N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea is its potential toxicity. N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea. One area of research is the development of new drugs based on N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea for the treatment of various diseases, including cancer and viral infections. Another area of research is the study of the mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea on different enzymes, which may lead to the development of more potent and selective inhibitors. Finally, the development of new synthesis methods for N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea may lead to improved yields and purity of the final product.

Synthesis Methods

N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea can be synthesized through a multi-step process involving the reaction of 4-bromo-2-chloroaniline with thiophene-2-carbaldehyde, followed by reaction with urea and purification. The synthesis of N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of enzyme inhibition. N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea has been found to inhibit the activity of various enzymes, including protein kinase CK2, which is involved in the regulation of cell growth and proliferation. N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea has also been found to inhibit the activity of the enzyme CDK9, which is involved in the regulation of gene expression. These inhibitory effects make N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea a potential candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2OS/c13-8-3-4-11(10(14)6-8)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTONAUFTZRUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-chlorophenyl)-3-(thiophen-2-ylmethyl)urea

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